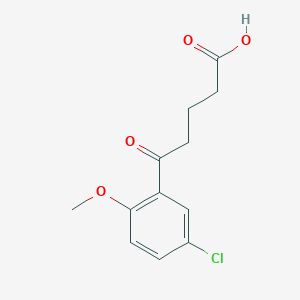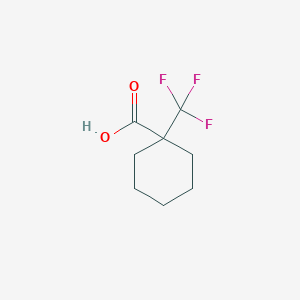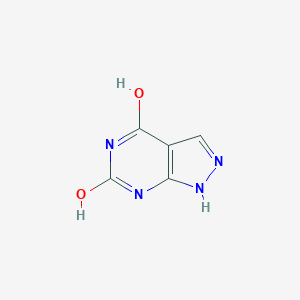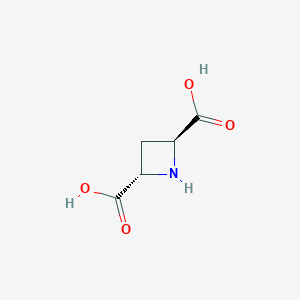
反式-氮杂环丁烷-2,4-二羧酸
描述
trans-Azetidine-2,4-dicarboxylic acid: is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, characterized by the presence of two carboxylic acid groups at the 2 and 4 positions of the azetidine ring. This compound is known for its significant role in biochemical and pharmacological research, particularly as an agonist of metabotropic glutamate receptors .
科学研究应用
trans-Azetidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
作用机制
Target of Action
Trans-Azetidine-2,4-dicarboxylic acid (tADA) primarily targets the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
tADA acts as an agonist for the mGluR1 and mGluR5 subtypes . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events .
Biochemical Pathways
Upon activation by tADA, mGluR1 and mGluR5 can modulate several downstream biochemical pathways. One of the key pathways involves the stimulation of inositol phosphate (IP) hydrolysis . This process can be modulated by the degree of depolarization during the culture period, rendering neurons differently sensitive to agonist-stimulated IP hydrolysis .
Pharmacokinetics
Its solubility in water is reported to be 57 mg/mL , which could influence its absorption and distribution in the body.
Result of Action
The activation of mGluRs by tADA has been linked to various cellular effects. For instance, it has been shown to affect spatial learning in rats . In one study, rats treated with tADA were found to be amnesic when tested for spatial learning .
Action Environment
The action, efficacy, and stability of tADA can be influenced by various environmental factors. For example, the degree of neuronal depolarization can affect the sensitivity of neurons to tADA . .
生化分析
Biochemical Properties
Trans-Azetidine-2,4-dicarboxylic acid has been found to interact with metabotropic glutamate receptors (mGluRs) in cerebellar granule cells . This interaction stimulates phosphoinositide hydrolysis, a key biochemical reaction .
Cellular Effects
The activation of mGluRs by Trans-Azetidine-2,4-dicarboxylic acid can have significant effects on cellular processes. It influences cell function by modulating the expression of mGluR1, which is involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Trans-Azetidine-2,4-dicarboxylic acid exerts its effects through binding interactions with mGluRs. This leads to the activation of these receptors and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
Its interaction with mGluRs suggests potential long-term effects on cellular function .
Metabolic Pathways
Trans-Azetidine-2,4-dicarboxylic acid is involved in the metabolic pathways related to mGluRs. It interacts with these receptors, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Azetidine-2,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury(II) sulfate in the presence of sulfuric acid to form a hydroxy-trans-enal intermediate. This intermediate is then subjected to chemoselective reduction using cerium(III) chloride heptahydrate and sodium borohydride to yield the desired azetidine derivative .
Industrial Production Methods: While specific industrial production methods for trans-Azetidine-2,4-dicarboxylic acid are not extensively documented, the general approach involves large-scale synthesis using similar cyclization and reduction techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions: trans-Azetidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of azetidine.
Reduction: Amine derivatives.
Substitution: Substituted azetidine derivatives.
相似化合物的比较
Azetidine-2-carboxylic acid: Another azetidine derivative with a single carboxylic acid group.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness: trans-Azetidine-2,4-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and binding affinity to metabotropic glutamate receptors. This structural feature distinguishes it from other azetidine derivatives and contributes to its specific pharmacological properties .
属性
IUPAC Name |
(2S,4S)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424982 | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161596-62-9 | |
| Record name | (2S,4S)-2,4-Azetidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161596-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trans-Azetidine-2,4-dicarboxylic acid (t-ADA) interact with its target and what are the downstream effects?
A1: t-ADA acts as an agonist at metabotropic glutamate receptors (mGluRs), specifically showing activity at mGluR5 and potentially mGluR1 subtypes [, , , , ]. Upon binding to these receptors, t-ADA initiates a signaling cascade that primarily involves the stimulation of phosphoinositide hydrolysis [, ]. This leads to the activation of downstream signaling pathways, ultimately influencing neuronal excitability and synaptic plasticity [, , , ].
Q2: How does t-ADA affect long-term potentiation (LTP)?
A3: Studies using t-ADA have provided evidence for the involvement of mGluRs in LTP. In rat hippocampal slices, t-ADA was shown to prolong LTP induced by weak tetanization []. Interestingly, when co-administered with the mGluR antagonist (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG), LTP was attenuated []. Furthermore, t-ADA appears to bypass the typical N-methyl-D-aspartate (NMDA) receptor dependence of LTP induction, suggesting a potential interaction between mGluR and NMDA receptor pathways in synaptic plasticity [, ].
Q3: Does t-ADA offer any neuroprotective effects?
A4: While not directly addressed in the provided papers, some studies suggest that activation of mGluR5, the primary target of t-ADA, might exert neuroprotective effects. For instance, t-ADA was found to protect retinal cells from NMDA-induced excitotoxicity, possibly by reducing glutamate release [, , ].
Q4: Are there any known instances of resistance to t-ADA?
A4: The provided research papers do not discuss resistance mechanisms specific to t-ADA. Further investigation is necessary to understand if and how resistance to t-ADA might develop.
Q5: What are the known toxicological properties of t-ADA?
A5: The available research primarily focuses on the pharmacological characterization of t-ADA. While some studies highlight its potential neuroprotective effects, comprehensive toxicological data, including potential long-term effects, are not extensively discussed.
Q6: What analytical methods are typically employed to study t-ADA?
A7: Common techniques used to investigate t-ADA's effects include electrophysiological recordings to assess neuronal activity, biochemical assays to measure phosphoinositide hydrolysis and cyclic AMP formation, and immunohistochemical analyses to examine receptor expression levels [, , ].
Q7: Are there any computational models available to study t-ADA's interactions?
A7: While the provided literature doesn't delve into specific computational models for t-ADA, its structural similarity to glutamate makes it amenable to computational chemistry approaches. Molecular docking and molecular dynamics simulations could be utilized to further explore its interactions with mGluRs and potentially guide the development of novel mGluR ligands.
Q8: What is the historical context of t-ADA research?
A9: Research on t-ADA emerged in the context of understanding the role of mGluRs in various neurological processes. Its discovery as a selective mGluR agonist, particularly for mGluR5, provided a valuable tool to dissect the specific contributions of this receptor subtype [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


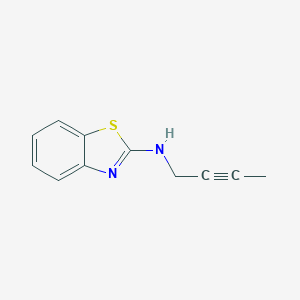
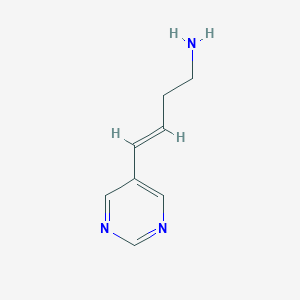
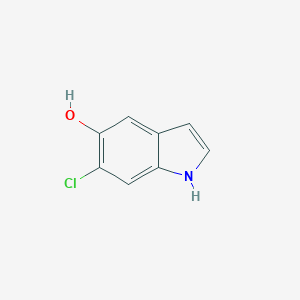
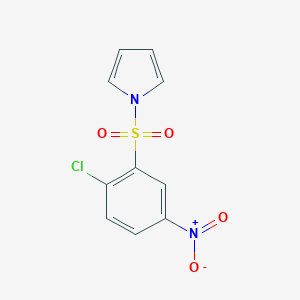
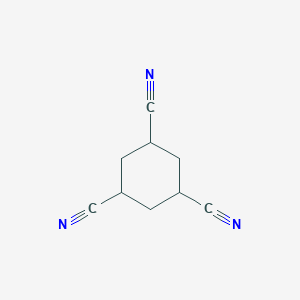

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
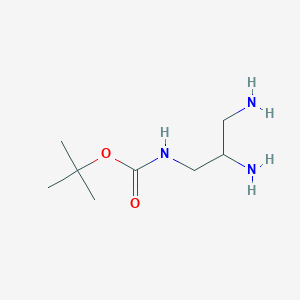
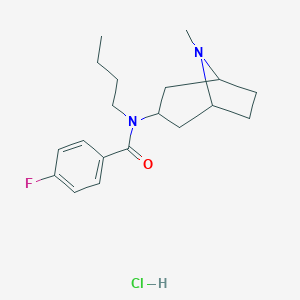
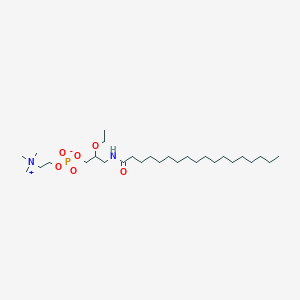
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
